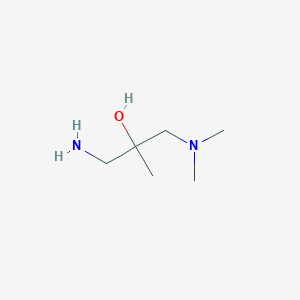

1-Amino-3-(dimethylamino)-2-methylpropan-2-ol

Description

BenchChem offers high-quality 1-Amino-3-(dimethylamino)-2-methylpropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-3-(dimethylamino)-2-methylpropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-amino-3-(dimethylamino)-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O/c1-6(9,4-7)5-8(2)3/h9H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVWAUIOBTWDNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(CN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1-Amino-3-(dimethylamino)-2-methylpropan-2-ol

This technical guide is structured as a high-level monograph for research and development professionals. It prioritizes synthetic logic, application utility, and safety protocols where direct commodity data may be sparse.

Structural Class: Unsymmetrical 1,3-Diamino-2-propanol Derivative Primary Application: Polyurethane Catalysis, Chelation Ligands, Pharmaceutical Intermediates

Part 1: Identity & Physicochemical Profile[1]

This compound represents a specialized subclass of amino-alcohols where the carbon backbone is sterically hindered by a methyl group at the C2 position. This structural feature significantly alters its basicity and catalytic activity compared to its non-methylated analog (1-amino-3-(dimethylamino)propan-2-ol).

Chemical Identification

| Property | Detail |

| Chemical Name | 1-Amino-3-(dimethylamino)-2-methylpropan-2-ol |

| Common Synonyms | N1,N1,2-Trimethyl-1,3-diamino-2-propanol; Unsymmetrical-TMDAP-ol |

| Molecular Formula | C |

| Molecular Weight | 132.21 g/mol |

| SMILES | CC(O)(CN)CN(C)C |

| Related CAS | 50411-39-7 (Desmethyl analog); 598-09-4 (Precursor: 2-Methylepichlorohydrin) |

| Status | Specialty Intermediate / Custom Synthesis (Not a bulk commodity) |

Predicted Physicochemical Properties

Note: Data derived from structure-activity relationship (SAR) analysis of close analogs (e.g., CAS 50411-39-7).

-

Physical State: Viscous, clear to pale yellow liquid.

-

Boiling Point: ~185–195 °C (at 760 mmHg). The steric methyl group slightly lowers the boiling point relative to linear isomers due to reduced hydrogen bonding efficiency.

-

pKa (Amine 1 - Primary): ~9.8 (Typical for primary alkyl amines).

-

pKa (Amine 2 - Tertiary): ~9.2 (Slightly lower due to inductive effects).

-

Solubility: Miscible with water, alcohols, and polar aprotic solvents (DMSO, DMF).

Part 2: Synthetic Routes & Process Chemistry

The synthesis of this target requires precise regiochemical control. The most robust route utilizes 2-Methylepichlorohydrin (CAS 598-09-4) as the electrophilic scaffold. This pathway is preferred over nitro-aldol condensation due to cleaner workup and avoidance of hazardous reduction steps.

Retrosynthetic Analysis (Graphviz)

Figure 1: Step-wise synthetic pathway from commodity precursors to the target amino-alcohol.

Detailed Experimental Protocol

Step 1: Regioselective Ring Opening

Objective: Install the dimethylamine group.

-

Reagents: 2-Methylepichlorohydrin (1.0 eq), Dimethylamine (40% aq. or anhydrous, 1.1 eq).

-

Protocol:

-

Charge 2-Methylepichlorohydrin into a jacketed reactor cooled to 0°C.

-

Add Dimethylamine dropwise. Note: The reaction is exothermic. Maintain T < 10°C to prevent polymerization.

-

Mechanism: The nucleophile attacks the less substituted carbon of the epoxide ring (C3), driven by steric factors, yielding the chlorohydrin intermediate.

-

Stir at room temperature for 4 hours. Monitor by GC-MS for disappearance of epoxide.

-

Step 2: Amination (Displacement)

Objective: Convert the alkyl chloride to a primary amine.

-

Reagents: Intermediate Chlorohydrin, Methanolic Ammonia (saturated, excess ~10 eq).

-

Protocol:

-

Transfer the crude chlorohydrin to a high-pressure autoclave (Parr reactor).

-

Add excess Methanolic Ammonia. Critical: Excess ammonia is required to suppress the formation of secondary amine dimers (bridging).

-

Heat to 80–100°C for 12 hours. Internal pressure will rise (expect 5–10 bar).

-

Workup: Vent ammonia. Strip solvent under vacuum. Treat residue with strong base (NaOH) to liberate the free amine from its HCl salt.[1]

-

Purification: Fractional distillation under reduced pressure.

-

Part 3: Applications in Drug Development & Catalysis

Polyurethane Catalysis (The "Gelling" Effect)

In PU foam chemistry, the balance between the "blowing" reaction (Isocyanate + Water

-

Mechanism: The tertiary amine (dimethylamino) acts as the catalytic center.

-

Steric Impact: The C2-methyl group creates steric bulk near the hydroxyl group. This retards the reaction of the hydroxyl group with isocyanates, making this molecule a delayed-action crosslinker . It allows for better flow properties before the foam sets.

Chelation Ligand for Metallopharmaceuticals

The molecule acts as a tridentate ligand (N,N,O donor set), useful for synthesizing stable metal complexes (e.g., with Cu(II), Zn(II), or Pt(II)) for radiopharmaceutical or cytotoxic applications.

Figure 2: Proposed tridentate coordination mode with divalent metal cations.

Part 4: Safety & Handling (E-E-A-T)

Since specific toxicological data for this isomer is limited, protocols must default to the "Worst-Case Analog" standard, using data from 1-amino-3-(dimethylamino)propan-2-ol and Epichlorohydrin derivatives.

Hazard Classification (GHS)

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage). Reasoning: Free primary amines are corrosive.

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Sensitization: Potential skin sensitizer.

Handling Protocol

-

Engineering Controls: All synthesis steps involving volatile amines (Step 2) must be performed in a certified fume hood or closed autoclave system.

-

PPE: Butyl rubber gloves (nitrile may degrade with long exposure to diamines), chemical splash goggles, and face shield.

-

Spill Management: Do not neutralize with strong acid immediately (exothermic risk). Absorb with sand/vermiculite, then neutralize the waste container with dilute acetic acid.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16793685: 1-amino-3-(dimethylamino)propan-2-ol (Analog Reference). Retrieved from [Link]

-

PrepChem (2023). Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride (Methodology Reference). Retrieved from [Link]

-

American Elements. 1-amino-3-(dimethylamino)propan-2-ol Properties and Specifications. Retrieved from [Link]

Sources

A Technical Guide to the C6H16N2O Diamine Alcohols: Properties, Isomer Differentiation, and Analytical Protocols

Prepared by: Gemini, Senior Application Scientist

Abstract

The molecular formula C6H16N2O represents a diverse class of diamine alcohol isomers, compounds of significant interest in medicinal chemistry and materials science.[1][2] This guide provides an in-depth analysis of the fundamental physicochemical properties, isomerism, and analytical characterization of molecules conforming to this formula. We present detailed, field-proven protocols for the unambiguous determination of molecular weight using high-resolution mass spectrometry and for the structural elucidation of specific isomers via nuclear magnetic resonance spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step methodologies to support advanced research and development.

Introduction to the C6H16N2O Molecular Formula

The chemical formula C6H16N2O describes a family of saturated acyclic compounds containing six carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. The designation as a "diamine alcohol" indicates the presence of two amine functional groups and one hydroxyl (-OH) group. These functional groups impart a high degree of chemical reactivity and potential for forming hydrogen bonds, making these molecules valuable as building blocks in polymer synthesis, as ligands for metal complexes, and as scaffolds in the design of new pharmaceutical agents.[3][4][5]

A primary challenge and a source of functional diversity for C6H16N2O is its extensive isomerism. Constitutional isomers, which have the same molecular formula but different atomic connectivity, can exhibit vastly different physical, chemical, and biological properties.[6][7] For drug development professionals, understanding the specific structure of an isomer is critical, as subtle changes in the placement of functional groups can dramatically alter a molecule's efficacy, metabolism, and toxicity profile.

Fundamental Physicochemical Properties

Molecular Formula and Weight

The definitive molecular formula for this class of compounds is C6H16N2O. The molecular weight, a crucial parameter for any chemical analysis, is derived from the sum of the atomic weights of its constituent atoms. High-resolution mass spectrometry (HRMS) can distinguish between molecules with the same nominal mass but different elemental compositions by measuring mass to several decimal places.[8][9]

| Element | Count | Atomic Weight (Da) | Total Mass (Da) |

| Carbon (¹²C) | 6 | 12.0000 | 72.0000 |

| Hydrogen (¹H) | 16 | 1.0078 | 16.1248 |

| Nitrogen (¹⁴N) | 2 | 14.0031 | 28.0062 |

| Oxygen (¹⁶O) | 1 | 15.9949 | 15.9949 |

| Total | Monoisotopic Mass | 132.1260 | |

| Average Molar Mass | 132.20 g/mol |

Note: Monoisotopic mass is calculated using the mass of the most abundant isotope of each element.[10] The average molar mass (molecular weight) uses the weighted average of all natural isotopes.[11][12] This distinction is critical in mass spectrometry.

Spotlight on C6H16N2O Isomers

The C6H16N2O formula can correspond to numerous structural isomers. To illustrate this diversity, we highlight two distinct examples:

-

(S)-2,6-Diaminohexan-1-ol (also known as Lysinol): This is a primary alcohol and a chiral molecule derived from the amino acid lysine. It features a linear six-carbon chain.[12][13]

-

2-(2-Aminoethylamino)butan-1-ol: This isomer has a branched carbon skeleton and contains both a primary and a secondary amine.[14]

These examples underscore the importance of precise structural identification, as the arrangement of atoms dictates the molecule's chemical personality and potential applications.

Analytical Characterization and Isomer Differentiation

A multi-technique approach is essential for the complete characterization of a C6H16N2O isomer. While HRMS can confirm the elemental formula, it cannot distinguish between isomers.[8][15] Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the precise atomic connectivity and thus, the specific isomeric structure.[16][17]

Analytical Workflow

The logical process for identifying an unknown C6H16N2O isomer involves confirming the molecular formula first, followed by a detailed structural investigation.

Caption: Logical workflow for the identification of a C6H16N2O isomer.

Causality in Technique Selection

-

Why HRMS first? The initial and most crucial step is to confirm that the compound's elemental composition matches C6H16N2O. HRMS provides this data with high confidence, preventing misinterpretation of subsequent, more complex NMR data.[10][18] It answers the "what is it made of?" question.

-

Why NMR for structure? NMR is unparalleled in its ability to map the molecular structure.[19]

-

¹H NMR reveals the number of different proton environments and their neighboring protons through chemical shifts and spin-spin splitting.[20]

-

¹³C NMR (including DEPT variants) identifies the number of unique carbon environments and distinguishes between CH, CH₂, and CH₃ groups.[21]

-

2D NMR (e.g., COSY, HSQC) directly shows which protons are coupled to each other and which protons are attached to which carbons, allowing for the definitive assembly of the molecular puzzle.[16] This answers the "how is it put together?" question.

-

Experimental Protocols

The following protocols are presented as self-validating systems, incorporating necessary checks and expected outcomes for trustworthy results.

Protocol: Molecular Formula Confirmation by HRMS

Objective: To determine the exact mass and confirm the elemental composition of the analyte as C6H16N2O.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50) to create a 1 mg/mL stock solution.

-

Prepare a dilute sample (e.g., 1-10 µg/mL) by serial dilution from the stock solution. The final concentration should be optimized for the instrument's sensitivity.

-

-

Instrumentation (Example: ESI-QTOF):

-

Calibrate the mass spectrometer using a known calibration standard across the desired mass range (e.g., m/z 50-500).

-

Set the ion source to positive electrospray ionization (ESI+) mode. Diamines are readily protonated.

-

Infuse the sample at a flow rate of 5-10 µL/min.

-

-

Data Acquisition:

-

Acquire data in high-resolution mode (Resolution > 10,000).

-

Scan for the protonated molecule, [M+H]⁺. The expected m/z for C6H16N2O is 133.1338 (132.1260 + 1.0078).

-

-

Data Analysis & Validation:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

Using the instrument software, calculate the elemental composition for the measured exact mass.

-

Trustworthiness Check: The measured mass should be within 5 ppm of the theoretical mass for C6H17N2O⁺. The isotopic pattern observed should also match the theoretical pattern for a molecule containing six carbons.

-

Protocol: Structural Elucidation by NMR Spectroscopy

Objective: To determine the specific isomeric structure of the C6H16N2O analyte.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., D₂O or CDCl₃). The choice of solvent is critical; D₂O will cause exchange (disappearance) of labile -OH and -NH protons, which can be a useful diagnostic tool.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrumentation (Example: 400 MHz Spectrometer):

-

Tune and shim the spectrometer to ensure high resolution and a homogeneous magnetic field.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Note the chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern) of each signal.[20]

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon signals.

-

DEPT-135: Run a DEPT-135 experiment to differentiate CH/CH₃ signals (positive) from CH₂ signals (negative).

-

2D COSY: Acquire a COSY spectrum to identify proton-proton spin coupling correlations (i.e., which protons are neighbors).

-

2D HSQC: Acquire an HSQC spectrum to identify direct one-bond correlations between protons and the carbons they are attached to.

-

-

Data Analysis & Validation:

-

Step 1: Integrate the ¹H NMR signals to determine the relative number of protons in each unique environment. The sum should be consistent with 16 protons (or fewer if labile protons have exchanged).

-

Step 2: Use the ¹³C and DEPT spectra to count the number of carbons and classify them.

-

Step 3: Use the HSQC spectrum to link specific proton signals to their corresponding carbon signals.

-

Step 4: Use the COSY spectrum to "walk" along the carbon skeleton, connecting adjacent CHₓ-CHᵧ fragments.

-

Trustworthiness Check: Assemble the fragments identified. The final proposed structure must be fully consistent with all NMR data (¹H, ¹³C, DEPT, COSY, and HSQC). For example, for 2,6-diaminohexan-1-ol, one would expect to see distinct signals for the CH₂-OH group, the CH-NH₂ group, and the four other methylene (CH₂) groups in the chain, with correlations confirming their connectivity.[17][22]

-

Relevance in Drug Development and Medicinal Chemistry

Diamine alcohols are versatile scaffolds in medicinal chemistry. The two amine groups and one hydroxyl group provide multiple points for modification, allowing for the fine-tuning of a molecule's properties, such as solubility, cell permeability, and target binding affinity.

-

Building Blocks: They serve as key starting materials for the synthesis of more complex molecules, including bioactive natural products and novel drug candidates.[1][23]

-

Ligand Design: The nitrogen and oxygen atoms are excellent coordinating atoms for metal ions, making these compounds useful in the design of metal-based therapeutics and diagnostic agents.

-

Chirality: Many C6H16N2O isomers are chiral, existing as enantiomers. In drug development, it is often the case that one enantiomer is responsible for the desired therapeutic effect while the other is inactive or may even cause adverse effects.[24][25] Therefore, the stereochemical analysis and synthesis of single-enantiomer diamine alcohols are of paramount importance.

Conclusion

The molecular formula C6H16N2O represents a structurally rich class of diamine alcohols with significant potential in scientific research and development. While the shared formula and molecular weight unite these isomers, their distinct structural arrangements lead to unique properties and applications. A rigorous analytical approach, combining the formula-confirming power of high-resolution mass spectrometry with the detailed structural insight of multidimensional NMR spectroscopy, is essential for unambiguous characterization. The protocols and insights provided in this guide offer a robust framework for researchers to confidently identify and utilize these valuable chemical entities in their work.

References

- Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?

- Save My Exams. (2025, January 8). High Resolution Mass Spectrometry (Edexcel International A Level (IAL) Chemistry): Revision Note.

- Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.

- Creative Biolabs. Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery.

- Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry.

- PubChem. 1,6-Diaminohexan-1-ol.

- PubChem. Lysol.

- Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass.

- Michigan State University Department of Chemistry. Mass Spectrometry.

- Journal of Chemical and Pharmaceutical Sciences.

- Szafran, Z. Structural Isomer Identification via NMR.

- PubChem. (R)-2,6-Diaminohexan-1-ol.

- PubChem. 4,6-Diaminohexan-2-ol.

- Breitmaier, E. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.

- Hassan, D. S., Thanzeel, F. Y., & Wolf, C. Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry.

- LookChem. Cas 25441-01-4,1-Hexanol, 2,6-diamino-.

- RMIT University. (2024, November 23).

- Sigma-Aldrich. N-(2-Hydroxyethyl)ethylenediamine 99 111-41-1.

- PMC.

- PubChemLite. 2-(2-aminoethylamino)butan-1-ol (C6H16N2O).

- ChemicalBook. (2023, May 4). 1-HEXANOL, 2,6-DIAMINO-, (2S)- | 110690-36-3.

- Ohio State News. (2020, June 24). Turning alcohol into key ingredients for new medicines.

- Molport. Directory By Molecular Formula / C6H16N2O.

- ACS Publications. (2023, July 17). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones | The Journal of Organic Chemistry.

- Wikipedia. N,N'-Dimethylethylenediamine.

- Doc Brown's Chemistry. (2026, February 17). 9 constitutional isomers of molecular formula C7H16.

- Semantic Scholar. (2021, May 25). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)

- Sarchem Labs. (2024, August 21). Analysis of 1,6-Hexanediol & 6-Amino-1-Hexanol.

- MDPI. (2023, February 22).

- Benchchem.

- Google Patents. EP2338872A2 - Diamino-alcohol compounds and processes for their manufacture.

- ACS Publications. (2013, November 21). Chirality Sensing of Amines, Diamines, Amino Acids, Amino Alcohols, and α-Hydroxy Acids with a Single Probe | Journal of the American Chemical Society.

- PubChem. N,N-Dimethylethylenediamine.

- PMC. (2025, December 12).

- NIST. 1,2-Ethanediamine, N,N'-dimethyl- - the NIST WebBook.

- The Good Scents Company. N,N'-dimethyl ethylene diamine, 110-70-3.

- Wikipedia. 1-Hexanol.

Sources

- 1. research-repository.rmit.edu.au [research-repository.rmit.edu.au]

- 2. pubs.acs.org [pubs.acs.org]

- 3. lookchem.com [lookchem.com]

- 4. N,N'-Dimethylethylenediamine - Wikipedia [en.wikipedia.org]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. 9 constitutional isomers of molecular formula C7H16 structural isomer formula names carbon chain isomers skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 1,6-Diaminohexan-1-ol | C6H16N2O | CID 57008257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Lysol | C6H16N2O | CID 11607920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-HEXANOL, 2,6-DIAMINO-, (2S)- | 110690-36-3 [chemicalbook.com]

- 14. PubChemLite - 2-(2-aminoethylamino)butan-1-ol (C6H16N2O) [pubchemlite.lcsb.uni.lu]

- 15. savemyexams.com [savemyexams.com]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. longdom.org [longdom.org]

- 19. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 20. jchps.com [jchps.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. (R)-2,6-Diaminohexan-1-ol | C6H16N2O | CID 44309478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Turning alcohol into key ingredients for new medicines [news.osu.edu]

- 24. par.nsf.gov [par.nsf.gov]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Safety & Application Guide: 1-Amino-3-(dimethylamino)-2-methylpropan-2-ol

[1]

Executive Summary

1-Amino-3-(dimethylamino)-2-methylpropan-2-ol is a bifunctional tertiary amino-alcohol characterized by a central tertiary alcohol moiety flanked by a primary amine and a tertiary dimethylamine.[1] In drug development, this scaffold is a critical "gem-methyl" building block, often employed to introduce conformational rigidity and specific hydrogen-bonding vectors into kinase inhibitors and GPCR ligands.[1]

Note on Data Source: While specific commercial SDS data for this exact isomer is proprietary or rare, this guide synthesizes data from structural analogs (e.g., 1-Amino-3-(dimethylamino)propan-2-ol, CAS 50411-39-7) and standard structure-activity relationship (SAR) principles to provide a high-confidence predictive profile.[1]

Chemical Identity & Characterization

| Parameter | Specification |

| Chemical Name | 1-Amino-3-(dimethylamino)-2-methylpropan-2-ol |

| Common Synonyms | 1,3-Diamino-2-methyl-N3,N3-dimethyl-2-propanol; 2-Hydroxy-2-methyl-N,N-dimethyl-1,3-propanediamine |

| Molecular Formula | C₆H₁₆N₂O |

| Molecular Weight | 132.21 g/mol |

| Structural Features | Tertiary Alcohol (C-OH), Primary Amine (-NH₂), Tertiary Amine (-N(CH₃)₂), Gem-methyl group |

| Physical State | Viscous liquid (Colorless to pale yellow) |

| Solubility | Miscible in water, methanol, ethanol; Soluble in DCM |

| pKa (Predicted) | ~9.5 (Primary amine), ~10.2 (Tertiary amine) |

Hazard Identification (GHS Classification)

Based on the functional group analysis of aliphatic diamines and amino-alcohols, this compound is classified as Corrosive and Acutely Toxic .[1]

GHS Label Elements[3]

Hazard Statements

-

H314: Causes severe skin burns and eye damage.[1]

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[1] Rinse skin with water/shower.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]

Emergency Response Architecture

The following decision tree outlines the critical response steps for exposure incidents.

Figure 1: Emergency Response Protocol for Corrosive Amino-Alcohols.

Applications in Drug Development

This compound is not merely a solvent or base; it is a chiral scaffold precursor (if resolved) and a heterocyclic building block .[1]

Pharmacophore Construction[1]

-

Kinase Inhibitors: The 2-methyl-2-hydroxy motif mimics the transition state of phosphorylation or interacts with the hinge region of kinases.[1] The primary amine allows for amide coupling to the core scaffold, while the dimethylamine tail interacts with solvent-exposed regions (solubilizing group).[1]

-

GPCR Ligands: Used to synthesize side chains that require a rigid distance between two nitrogen centers, preventing free rotation seen in linear propylene linkers.[1]

Synthetic Utility

The molecule serves as a precursor for oxazolidinones and morpholines via cyclization:

Experimental Protocols

Safe Handling & Storage Workflow

Due to the hygroscopic nature and CO₂ sensitivity (carbamate formation) of primary amines, strict handling protocols are required.[1]

Figure 2: Inert Atmosphere Handling Workflow to prevent degradation.[1]

Synthesis Protocol (Reference Method)

If the compound is not commercially available in the required purity, it can be synthesized via the ring-opening of 2-methyl-epichlorohydrin .[1]

Reaction Scheme:

Step-by-Step Procedure:

-

Reagents: 1-chloro-2-methyl-2,3-epoxypropane (1.0 eq), Dimethylamine (1.1 eq, 40% aq), Ammonia (10 eq, 25% aq or methanolic).

-

Step 1 (Tertiary Amine Formation):

-

Cool the epoxide to 0°C in methanol.[1]

-

Add Dimethylamine dropwise.[1] The reaction is exothermic .[1]

-

Stir at 0°C for 2h, then RT for 4h. This selectively opens the epoxide at the less substituted carbon (steric control) or displaces the chloride if conditions favor it (careful pH control required to favor epoxide opening first).[1] Note: Standard route favors epoxide opening by amine.[1]

-

-

Step 2 (Primary Amine Formation):

-

Workup:

-

Purification: Vacuum distillation is required due to the high boiling point.[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 118095, 3-(Dimethylamino)-2-methylpropan-1-ol (Analog).[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier for 1-dimethylamino-2-propanol.[1][2] Retrieved from [Link][1]

-

GHS Classification Database. Harmonized Classification and Labelling for Amino-alcohols.[1] United Nations Economic Commission for Europe.[1] Retrieved from [Link][1]

An In-depth Technical Guide to 1-amino-3-(dimethylamino)-2-propanol

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 1-amino-3-(dimethylamino)-2-propanol, a diamino alcohol with potential applications in chemical synthesis and pharmaceutical development. The information presented herein is intended to equip researchers and professionals with the necessary knowledge for its safe handling, characterization, and utilization in various scientific endeavors.

Chemical Identity and Synonyms

1-amino-3-(dimethylamino)-2-propanol is a bifunctional organic molecule containing both a primary amine and a tertiary amine, in addition to a secondary alcohol. This unique combination of functional groups makes it a versatile building block in organic synthesis.

Systematic and Common Names:

While the IUPAC name is 1-amino-3-(dimethylamino)propan-2-ol, the compound is also known by other identifiers. It is crucial for researchers to be aware of these synonyms to ensure accurate identification and retrieval of information from chemical databases and literature.

| Identifier Type | Identifier | Source |

| IUPAC Name | 1-amino-3-(dimethylamino)propan-2-ol | American Elements[1] |

| CAS Number | 50411-39-7 | American Elements, Sigma-Aldrich[1][2] |

| Synonym | 1-amino-3-(dimethylamino)-2-propanol | Sigma-Aldrich[2] |

| Molecular Formula | C5H14N2O | American Elements, ChemDiv[1][3] |

| PubChem CID | 16793685 | American Elements[1] |

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in research and development. These properties influence its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| Molecular Weight | 118.18 g/mol | American Elements, ChemDiv[1][3] |

| Physical Form | Liquid | Sigma-Aldrich[2] |

| Purity | 98% | Sigma-Aldrich[2] |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | Sigma-Aldrich[2] |

| InChI Key | QIDAFVGPTLOALB-UHFFFAOYSA-N | Sigma-Aldrich[2] |

Synthesis and Manufacturing

The synthesis of diamino alcohols like 1-amino-3-(dimethylamino)-2-propanol often involves the reaction of an epoxide with an amine. A general synthetic route can be proposed based on established chemical principles.

A plausible synthetic pathway for a related compound, 1-dimethylamino-3-methylamino-2-propanol hydrochloride, starts with the reaction of epichlorohydrin with dimethylamine, followed by the addition of methylamine.[4] This suggests a similar approach could be employed for the synthesis of 1-amino-3-(dimethylamino)-2-propanol, likely by reacting a suitable epoxide with ammonia and dimethylamine.

A patented method for producing novel tertiary diamines of the 1,3-diamino-2-propanol family involves a first reaction step between dimethylamine and epichlorohydrin or 1,3-dichloro-2-propanol.[5] This process could potentially be adapted for the synthesis of the target molecule.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of 1-amino-3-(dimethylamino)-2-propanol.

Applications in Research and Development

Amino alcohols are a significant class of compounds with a wide range of applications, including as buffers, corrosion inhibitors, and intermediates in the synthesis of pharmaceuticals and other specialty chemicals. While specific applications for 1-amino-3-(dimethylamino)-2-propanol are not extensively documented, its structural features suggest potential utility in several areas.

-

Pharmaceutical Synthesis: The primary and tertiary amine functionalities, along with the hydroxyl group, make it a versatile scaffold for the synthesis of more complex molecules with potential biological activity. A related compound, Dimepranol (1-(Dimethylamino)propan-2-ol), is used as an active ingredient in some pharmaceutical formulations.[6]

-

Corrosion Inhibition: Amino alcohols are known to be effective corrosion inhibitors. For instance, 2-dimethylamino-2-methyl-1-propanol (DMAMP) is used as a vapor-phase corrosion inhibitor in water-based hydraulic and metalworking fluids.[7]

-

Catalysis: The tertiary amine group can act as a catalyst in various chemical reactions. For example, 1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol is used as a catalyst for low-density packaging foams.[8]

Analytical Characterization

The identity and purity of 1-amino-3-(dimethylamino)-2-propanol can be confirmed using a variety of analytical techniques.

Analytical Methods for Amino Alcohols:

| Technique | Purpose | Key Parameters | Reference |

| Gas Chromatography (GC) | Purity assessment and quantification | Capillary column (e.g., DB-1), Flame Ionization Detector (FID), temperature programming. | NIOSH 2561[9] |

| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation | Coupled with GC (GC-MS) for identification of the parent ion and fragmentation patterns. | General MS principles |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | ¹H and ¹³C NMR to identify the chemical environment of each atom. | General NMR principles |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic peaks for O-H, N-H, and C-N bonds. | General IR principles |

Experimental Protocol: Gas Chromatography Analysis

This protocol is adapted from a NIOSH method for the analysis of related amino alcohols.[9]

-

Sample Preparation:

-

Prepare a stock solution of 1-amino-3-(dimethylamino)-2-propanol in a suitable solvent (e.g., methanol).

-

Create a series of calibration standards by diluting the stock solution.

-

-

GC Instrument Setup:

-

Column: Capillary, fused silica, 30-m x 0.25-mm ID; 1.0-µm film dimethylpolysiloxane (or equivalent).

-

Injector Temperature: 250 °C.

-

Detector (FID) Temperature: 300 °C.

-

Oven Temperature Program: 70 °C for 6 min, then ramp to 200 °C at 15 °C/min.

-

Carrier Gas: Helium.

-

-

Analysis:

-

Inject a 1 µL aliquot of each standard and sample.

-

Record the chromatograms and integrate the peak areas.

-

-

Quantification:

-

Construct a calibration curve by plotting peak area versus concentration for the standards.

-

Determine the concentration of the analyte in the samples from the calibration curve.

-

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 1-amino-3-(dimethylamino)-2-propanol. The safety information provided by suppliers indicates that it is a hazardous substance.

GHS Hazard Information:

| Hazard Statement | Description | Source |

| H314 | Causes severe skin burns and eye damage. | Sigma-Aldrich[2] |

| H335 | May cause respiratory irritation. | Sigma-Aldrich[2] |

Personal Protective Equipment (PPE) and Handling:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a suitable respirator.

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

This information is based on safety data for similar compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for the compound being used.

Conclusion

1-amino-3-(dimethylamino)-2-propanol is a versatile chemical intermediate with potential for a variety of applications in research and industry. Its unique combination of functional groups makes it an attractive building block for the synthesis of more complex molecules. A thorough understanding of its chemical identity, properties, synthesis, and safe handling procedures is essential for its effective and responsible use. Further research into the specific applications of this compound is warranted to fully explore its potential.

References

-

1-amino-3-(dimethylamino)propan-2-ol | CAS 50411-39-7. AMERICAN ELEMENTS. [Link]

-

DMAMP-80™ Multifunctional Amino Alcohol. Advancion. [Link]

-

Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. PrepChem.com. [Link]

-

Dimethylaminoisopropanol. Wikipedia. [Link]

-

1-{Bis[3-(dimethylamino)propyl]amino}propan-2-ol | C13H31N3O | CID 106705. PubChem. [Link]

-

1-(Dimethylamino)-2-methylpropan-2-ol | C6H15NO | CID 9793738. PubChem. [Link]

-

3-(Dimethylamino)-2-methyl-1-propanol | C6H15NO | CID 118095. PubChem. [Link]

-

Pharmacology of M & B 18,706, a drug which selectively reduces decerebrate rigidity. British Journal of Pharmacology. [Link]

-

2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (2561). NIOSH. [Link]

- Novel tertiary diamines of the 1,3-diamino-2-propanol family, process for the synthesis thereof and use thereof for removing acidic compounds

-

2-amino-2-methyl-1-propanol. Stenutz. [Link]

- Process of preparing n, n-dimethylamino alcohols.

-

CID 161474807 | C12H30N2O2. PubChem. [Link]

-

Selected amines and amino alcohols. Miljøstyrelsen. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 1-Amino-3-(dimethylamino)propan-2-ol | 50411-39-7 [sigmaaldrich.com]

- 3. Compound 1-amino-3-(dimethylamino)propan-2-ol hydrochloride - Chemdiv [chemdiv.com]

- 4. prepchem.com [prepchem.com]

- 5. WO2015165795A1 - Novel tertiary diamines of the 1,3-diamino-2-propanol family, process for the synthesis thereof and use thereof for removing acidic compounds from a gaseous effluent - Google Patents [patents.google.com]

- 6. Dimethylaminoisopropanol - Wikipedia [en.wikipedia.org]

- 7. DMAMP-80™ Multifunctional Amino Alcohol [advancionsciences.com]

- 8. 1- Bis 3-(dimethylamino)propyl amino -2-propanol 98 67151-63-7 [sigmaaldrich.com]

- 9. 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (2561) - Wikisource, the free online library [en.wikisource.org]

Methodological & Application

Application Note: High-Precision Amine Value Determination of 1-amino-3-(dimethylamino)-2-methylpropan-2-ol

Abstract & Scope

This application note details the protocol for the quantitative determination of the Amine Value (AV) of 1-amino-3-(dimethylamino)-2-methylpropan-2-ol . This molecule, characterized by a tertiary alcohol backbone flanked by a primary amine and a tertiary dimethylamine, presents a unique analytical challenge due to its dual-basicity.

Accurate amine value determination is critical for:

-

Stoichiometric Balance: Ensuring precise molar ratios in polyurethane catalysis or pharmaceutical intermediate synthesis.

-

Purity Verification: Detecting degradation products or incomplete synthesis precursors.

This guide prioritizes Non-Aqueous Potentiometric Titration using perchloric acid (

Chemical Context & Safety

The Analyte

-

IUPAC Name: 1-amino-3-(dimethylamino)-2-methylpropan-2-ol

-

Functional Groups:

-

Primary Amine (

): Highly reactive, titratable. -

Tertiary Amine (

): Stable, titratable. -

Tertiary Hydroxyl (

): Generally inert in this titration matrix but dictates solubility.

-

-

Theoretical Amine Value: Calculated based on Molecular Weight (MW

132.2 g/mol ) and two basic nitrogen centers.

Critical Safety Protocols

-

Perchloric Acid (

): Potent oxidizer. NEVER bring into contact with organic materials without dilution in acetic acid. Dry perchlorates are explosive. -

Glacial Acetic Acid: Corrosive and flammable. Work in a fume hood.

-

Waste Disposal: Segregate halogenated waste.

Analytical Principle

The determination relies on the neutralization of the basic nitrogen lone pairs by a strong acid in a non-aqueous solvent. Water acts as a competing base; therefore, Glacial Acetic Acid (HOAc) is used as the solvent to level the basicity of the amines, enhancing the inflection point sharpness.

Reaction Mechanism

Since both nitrogen atoms are protonated, the Total Amine Value represents the sum of both basic centers.

Equipment & Reagents

Instrumentation

| Equipment | Specification | Purpose |

| Potentiometric Titrator | Resolution | Automated endpoint detection. |

| Electrode | Glass pH combination electrode (Non-aqueous sleeve type) | Fast response in low-conductivity solvents. |

| Burette | 10 mL or 20 mL (Class A) | Precise titrant delivery. |

| Analytical Balance | Resolution 0.1 mg | Sample weighing. |

Reagents

| Reagent | Grade/Concentration | Notes |

| Perchloric Acid | 0.1 N in Glacial Acetic Acid | Standardized against KHP.[1] |

| Glacial Acetic Acid | HPLC/Titration Grade | Moisture content |

| Potassium Hydrogen Phthalate (KHP) | Primary Standard | For titer determination. |

| Acetic Anhydride | Reagent Grade | Optional: For tertiary amine differentiation.[2][3][4][5] |

Experimental Protocol: Total Amine Value

System Preparation

-

Conditioning: Soak the electrode in glacial acetic acid for 15 minutes prior to use to dehydrate the glass membrane slightly, improving response time.

-

Blank Determination: Titrate 50 mL of solvent (Glacial Acetic Acid) to determine the solvent blank volume (

).

Titer Determination (Standardization)

-

Weigh

0.15 g of dried KHP into a titration beaker. -

Dissolve in 50 mL Glacial Acetic Acid (gentle heat may be required).

-

Titrate with 0.1 N

to the potentiometric inflection point. -

Calculate Normality (

):

Sample Analysis Workflow

-

Weighing: Accurately weigh 0.15 – 0.25 g of the sample (

) into a 150 mL beaker. Note: Target consumption should be 5–8 mL of titrant. -

Dissolution: Add 50 mL of Glacial Acetic Acid. Stir magnetically for 2 minutes until fully dissolved.

-

Titration: Insert electrode. Titrate with 0.1 N

using dynamic dosing (drift-controlled). -

Endpoint: Record the volume (

) at the maximum first derivative (

Advanced Protocol: Primary vs. Tertiary Differentiation

To separate the contribution of the primary amine from the tertiary amine, a blocking method is used.

Principle

Acetic anhydride reacts selectively with primary (and secondary) amines to form amides, which are too weakly basic to be titrated by perchloric acid in this medium. The tertiary amine remains unreacted.

Procedure

-

Weigh sample (

) into a beaker.[6] -

Add 10 mL of Acetic Anhydride and 40 mL of Glacial Acetic Acid.

-

Allow to react for 30 minutes at room temperature.

-

Titrate with 0.1 N

. -

The result represents the Tertiary Amine Value .

-

Primary Amine Value = Total Amine Value - Tertiary Amine Value.

Data Analysis & Logic Map

Calculation Formulas

Total Amine Value (mg KOH/g):

- : Volume titrant for sample (mL)

- : Volume titrant for blank (mL)

- : Normality of titrant

- : Weight of sample (g)

- : MW of KOH

Experimental Logic Flow

Figure 1: Decision tree for Total vs. Speciated Amine Value determination.

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Noisy Signal | Dehydrated Electrode | Soak electrode in water for 1 hr, then re-condition in acetic acid. |

| Drifting Endpoint | Moisture Contamination | Ensure all glassware is dry; check solvent water content. |

| Low Recovery | Incomplete Dissolution | Ensure sample is fully solubilized before starting titration; use gentle heat if necessary (cool before titrating). |

| High Blank | Impure Solvent | Use Titration Grade Acetic Acid; replace solvent bottle. |

References

-

ASTM International. (2019). ASTM D2073 - Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Referee Potentiometric Method.[4][7][8] ASTM International. [Link]

-

Mettler Toledo. (n.d.). Titration of Amines and Amides.[3] Mettler Toledo Applications Library. [Link]

Sources

- 1. US3402203A - Process of preparing n, n-dimethylamino alcohols - Google Patents [patents.google.com]

- 2. byjus.com [byjus.com]

- 3. library.aocs.org [library.aocs.org]

- 4. intertekinform.com [intertekinform.com]

- 5. Amine Reactivity [www2.chemistry.msu.edu]

- 6. dit.sa.gov.au [dit.sa.gov.au]

- 7. img.antpedia.com [img.antpedia.com]

- 8. standards.iteh.ai [standards.iteh.ai]

Reaction mechanism of 1-amino-3-(dimethylamino)-2-methylpropan-2-ol with isocyanates

This Application Note is designed for researchers and formulation scientists in the polyurethane (PU) and drug development sectors. It details the mechanistic behavior, kinetic profiling, and experimental characterization of 1-amino-3-(dimethylamino)-2-methylpropan-2-ol (hereafter referred to as ADMQ-OH ) when reacting with isocyanates.[1]

Topic: Reaction Dynamics of 1-amino-3-(dimethylamino)-2-methylpropan-2-ol with Isocyanates

Executive Summary & Chemical Context

1-amino-3-(dimethylamino)-2-methylpropan-2-ol represents a class of reactive (incorporable) amine catalysts .[1] Unlike traditional fugitive catalysts (e.g., DMCHA), which can migrate and cause "fogging" or odor, this molecule chemically bonds to the polymer backbone.[1]

-

Dual Functionality: It acts simultaneously as a chain extender (via the primary amine) and a catalyst (via the tertiary amine).[1]

-

Steric Environment: The molecule features a quaternary carbon center carrying a methyl group and a tertiary hydroxyl group.[1] This steric hindrance creates a distinct reactivity profile compared to linear amino-alcohols.[1]

Reaction Mechanism: The "Race" for the Isocyanate

The reaction with isocyanates (

2.1 The Mechanistic Pathway

-

Primary Amine Attack (The Anchor): The primary amine (

) is the most nucleophilic species.[1] It reacts rapidly with the isocyanate carbon to form a Urea linkage. This step immobilizes the catalyst into the polymer matrix. -

Tertiary Amine Catalysis (The Engine): The dimethylamino group (

) does not react.[1] Instead, it forms a transient complex with the isocyanate, increasing the electrophilicity of the NCO carbon, thereby facilitating the reaction with other polyols or water. -

Tertiary Alcohol (The Sleeper): The tertiary hydroxyl group (

) is sterically shielded by the adjacent methyl and methylene groups.[1] Under standard processing temperatures (25–60°C), it exhibits negligible reactivity, often remaining as a pendant group.[1] At elevated curing temperatures (>100°C), it may slowly form a Urethane linkage.[1]

2.2 Visualization of Reaction Pathways

The following diagram illustrates the competitive pathways and the "locking" mechanism of the catalyst.

Caption: Mechanistic pathway showing the rapid immobilization via urea formation and the catalytic role of the pendant tertiary amine.[1]

Experimental Protocols

To validate the reactivity and catalytic efficiency of ADMQ-OH, we employ two complementary protocols: In-Situ FTIR Kinetics (for reaction rates) and Standard Titration (for stoichiometry verification).[1]

Protocol A: In-Situ FTIR Kinetic Profiling

This protocol monitors the disappearance of the Isocyanate (

Reagents & Equipment:

-

Spectrometer: FTIR with Diamond ATR or Fiber Optic Probe (Resolution:

). -

Isocyanate: Phenyl Isocyanate (PhNCO) or p-Tolyl Isocyanate (Model compounds are preferred over polymeric MDI for clarity).[1]

-

Solvent: Anhydrous Toluene or Acetonitrile (dried over 4Å molecular sieves).[1]

-

Temperature Control: Thermostated reaction vessel (

).

Step-by-Step Methodology:

-

Baseline Correction: Collect a background spectrum of the pure solvent.

-

Isocyanate Solution: Prepare a 0.5 M solution of PhNCO in anhydrous toluene. Transfer to the reaction vessel.

-

Equilibration: Allow the solution to stabilize at

under -

Data Acquisition Start: Begin continuous scanning (1 scan/15 seconds).

-

Catalyst Injection: Inject a stoichiometric equivalent (1:1 molar ratio relative to NCO) of ADMQ-OH.

-

Monitoring: Track the following peaks:

-

Stop Criteria: Terminate when NCO peak area stabilizes or reaches zero.

Data Processing:

Plot

Protocol B: Isocyanate Content Titration (ASTM D2572 Modified)

Used to verify the extent of reaction (conversion percentage) at specific time points.[1]

-

Sampling: Aliquot 2g of reaction mixture into a flask containing excess Di-n-butylamine (DBA).

-

Quenching: The DBA reacts immediately with any remaining isocyanate.

-

Titration: Titrate the excess DBA with 0.1N Hydrochloric Acid (HCl) using Bromophenol Blue indicator.[1]

-

Calculation:

[1]- : Blank titration (mL)

- : Sample titration (mL)

- : Normality of HCl

- : Sample weight (g)

Data Interpretation & Expected Results

The following table summarizes the expected spectral shifts and kinetic data for ADMQ-OH compared to a standard non-reactive catalyst (e.g., DMCHA) and a standard chain extender (e.g., Ethanolamine).

| Parameter | ADMQ-OH (Target) | DMCHA (Fugitive Cat.) | Ethanolamine (Extender) |

| NCO Decay ( | Rapid initial decay (Amine rxn), then plateau.[1] | Slow decay (Catalytic only, no consumption).[1] | Rapid complete decay. |

| Urea Peak ( | Strong/Sharp (Primary amine).[1] | Absent. | Strong. |

| Urethane Peak ( | Weak/Absent (Hindered OH).[1] | Absent. | Strong (Primary OH).[1] |

| Catalytic Activity | High (Dimethylamino group).[1] | High. | None (Reactant only). |

| Fogging Potential | Low (Chemically bound).[1] | High (Migrates).[1] | Low. |

Experimental Workflow Diagram

Caption: Workflow for kinetic characterization using in-situ FTIR and titration validation.

Troubleshooting & Optimization

-

Moisture Contamination: Isocyanates react with water to form

(blowing).[1] If bubbles appear in the FTIR cell, the solvent is not anhydrous. Solution: Redistill toluene over sodium/benzophenone.[1] -

Signal Overlap: The Urea C=O stretch can overlap with the Urethane C=O. Solution: Use derivative spectroscopy (2nd derivative) to resolve overlapping peaks.[1]

-

Steric Hindrance Validation: To confirm the inactivity of the tertiary alcohol, run a control experiment with 1-(dimethylamino)-2-methylpropan-2-ol (lacking the primary amine).[1] If NCO consumption is negligible compared to ADMQ-OH, the hindrance hypothesis is confirmed.[1]

References

-

Szycher, M. (2012).[1] Szycher's Handbook of Polyurethanes (2nd Ed.).[1] CRC Press. Link

-

ASTM International. (2021).[1] ASTM D2572-19 Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. Link

-

Randall, D., & Lee, S. (2002).[1] The Polyurethanes Book. Wiley. (Fundamental mechanism of amine catalysis).

-

Yeganeh, H., et al. (2007).[1] Reaction kinetics of isocyanate and alcohol by in situ FTIR. Pigment & Resin Technology.[2] Link

-

Remspec Corp. Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Link

Sources

Application Note: Low-VOC Flexible Polyurethane Foam Formulation using 1-amino-3-(dimethylamino)-2-methylpropan-2-ol

[1]

Executive Summary

This technical guide outlines the formulation, processing, and characterization of flexible polyurethane (PU) foams utilizing 1-amino-3-(dimethylamino)-2-methylpropan-2-ol (hereafter referred to as ADMP ).[1]

ADMP represents a class of reactive (non-fugitive) amine catalysts .[1] Unlike traditional fugitive catalysts (e.g., Triethylenediamine/TEDA) that physically reside in the foam and emit Volatile Organic Compounds (VOCs) over time, ADMP chemically bonds to the polymer network. This application note is critical for researchers developing automotive seating, bedding, and medical cushioning where low odor , anti-fogging , and reduced amine emissions are strict requirements.[1]

Chemical Profile & Mechanistic Insight

To formulate effectively, one must understand the dual-functionality of ADMP. It acts as both a catalyst and a chain extender.[1][2]

Structural Analysis[1]

-

IUPAC Name: 1-amino-3-(dimethylamino)-2-methylpropan-2-ol[1]

-

Functional Architecture:

-

Tertiary Amine Site [-N(CH3)2]: The catalytic center.[1] It possesses a lone pair of electrons that facilitates the nucleophilic attack of polyol/water on the isocyanate.

-

Primary Amine [-NH2]: A high-reactivity site that reacts rapidly with isocyanates to form urea linkages.[1]

-

Tertiary Hydroxyl [-OH]: A secondary reactive site that reacts with isocyanates to form urethane linkages.[1]

-

The "Lock-In" Mechanism

In traditional systems, catalysts facilitate the reaction and remain as free molecules.[1] In ADMP systems, the molecule catalyzes the reaction while simultaneously becoming part of the polyurethane backbone.[1]

Key Formulation Consequence: Because ADMP is consumed (immobilized) during the reaction, its mobility decreases as the foam cures.[1] This requires a slightly higher molar loading compared to fugitive catalysts to maintain catalytic activity until the end of the rise.

Figure 1: Dual-pathway mechanism showing catalytic activity (blue) and simultaneous immobilization (red) into the polymer matrix.[1]

Formulation Protocol

This protocol describes a "Hand-Mix" method suitable for laboratory screening (100g - 300g scale).[1]

Materials & Reagents[3][4]

-

Polyol: Standard polyether polyol (MW ~3000-3500, OH number ~56).[1]

-

Isocyanate: Toluene Diisocyanate (TDI 80/20) or MDI variants depending on hardness requirements.[1]

-

Surfactant: Silicone stabilizer (e.g., Tegostab or Niax variants).[1]

-

Blowing Agent: Distilled Water (Chemical blowing).[1]

-

Catalyst: ADMP (Target).[1]

-

Co-Catalyst (Optional): Stannous Octoate (Tin catalyst) for gelling control.[1]

Formulation Table (Parts per Hundred Polyol - php)

| Component | Standard (Control) | Low-VOC (ADMP) | Function |

| Polyether Polyol | 100.0 | 100.0 | Base Resin |

| Distilled Water | 3.0 - 4.0 | 3.0 - 4.0 | Blowing Agent |

| Silicone Surfactant | 1.0 | 1.0 | Cell Stabilization |

| TEDA (33% in DPG) | 0.15 - 0.25 | 0.0 | Fugitive Gelling Cat.[1] |

| BDMAEE (Blowing) | 0.05 - 0.10 | 0.0 | Fugitive Blowing Cat.[1] |

| ADMP (Reactive) | 0.0 | 0.4 - 0.6 * | Balanced Reactive Cat.[1] |

| Stannous Octoate | 0.15 - 0.25 | 0.15 - 0.25 | Gelling Promoter |

| TDI (Index 105) | ~45.0 | ~45.0 | Hard Segment |

*Note on Dosage: ADMP has a higher molecular weight and is consumed during reaction. Start with 2x the loading of standard amine catalysts on a weight basis to achieve similar rise profiles.

Step-by-Step Synthesis Workflow

Safety Precaution: ADMP contains primary amines.[1] Wear nitrile gloves, safety goggles, and work in a fume hood. Isocyanates are sensitizers.[1]

-

Conditioning: Ensure all chemicals are at 20°C - 25°C.

-

Resin Premix:

-

Tin Addition:

-

Add Stannous Octoate (if using) to the resin premix.

-

Mix for 10 seconds. (Do not let this sit long; tin hydrolyzes in water).[1]

-

-

Isocyanate Addition (The Shot):

-

Add the calculated amount of TDI/MDI.[1]

-

Start Timer (t=0).

-

Mix aggressively at 2500-3000 RPM for exactly 7 seconds .

-

-

Pouring:

-

Pour the mixture into a cardboard box or heated mold (60°C) immediately.

-

Do not scrape the sides of the cup (unmixed material causes defects).

-

-

Curing:

-

Allow free rise.[1]

-

Cure at room temperature for 24 hours before cutting.

-

Figure 2: Experimental workflow for bench-scale foam synthesis.[1]

Characterization & Validation

To validate the efficacy of ADMP, compare the resulting foam against a control (TEDA-based) foam using these metrics.

Kinetic Profile (Reactivity)

Because ADMP contains a primary amine, you may observe a faster Cream Time (initiation) compared to tertiary-only amines.[1]

-

Cream Time: Time until the mixture turns creamy/opaque (Start of blowing).

-

Gel Time: Time until a polymer string can be pulled from the rising foam.[1]

-

Rise Time: Time until the foam stops expanding.[1]

Troubleshooting: If Cream Time is too fast (<8 seconds), reduce ADMP or lower the batch temperature.

Emissions Testing (The Critical Spec)

This is the primary reason for using ADMP.

-

Method: VDA 278 (Thermal Desorption Analysis) or VDA 270 (Odor test).[1]

-

Expected Result: ADMP-based foams should show near-zero amine emissions compared to TEDA foams, which show a distinct peak for triethylenediamine.

Physical Properties

Measure density (ASTM D3574) and Airflow.

-

Note: Reactive catalysts can sometimes lead to "tighter" foams (lower airflow) because the primary amine creates urea hard segments rapidly.

-

Correction: If foam is too closed (shrinking), reduce Tin catalyst slightly or increase the surfactant.[1]

References

-

Huntsman Corporation. (n.d.).[1] JEFFCAT® Low Emission / Reactive Amine Catalysts. Retrieved from [Link][1]

-

Tosoh Corporation. (2025).[1] Novel Gelling Catalyst for Non-Emission Flexible Polyurethane Foam. Retrieved from [Link][1]

-

American Chemistry Council. (n.d.).[1] Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal. Retrieved from [Link]

-

PubChem. (2025).[1][3] Compound Summary: 3-(Dimethylamino)-2-methylpropan-1-ol (Isomer/Related Structure).[1] Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-amino-3-(dimethylamino)-2-methylpropan-2-ol

Welcome to the technical support center dedicated to the synthesis of 1-amino-3-(dimethylamino)-2-methylpropan-2-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to address specific challenges you may encounter during your experimental work, with a focus on optimizing reaction yield and purity.

Introduction and Synthetic Strategy

1-amino-3-(dimethylamino)-2-methylpropan-2-ol is a diamino alcohol with potential applications as a building block in pharmaceutical and materials science. Its synthesis presents unique challenges due to the presence of multiple functional groups: a primary amine, a tertiary amine, and a tertiary alcohol. Optimizing the synthesis requires careful control of reaction conditions to prevent side reactions and facilitate purification.

A robust and logical synthetic approach involves a two-step process, starting from readily available isobutylene oxide. This strategy focuses on first constructing the core structure containing the tertiary alcohol and tertiary amine, followed by the introduction of the primary amine functionality.

Proposed Two-Step Synthetic Pathway

A plausible and scalable synthetic route is outlined below. This guide will focus on troubleshooting the common issues that arise in each of these steps.

Caption: Proposed synthetic pathway for 1-amino-3-(dimethylamino)-2-methylpropan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis?

A1: Both steps present unique challenges. However, the selective introduction of the primary amino group in the presence of a tertiary amine (as would be required in a reductive amination step) is often the most complex part of this synthesis. It requires careful selection of reagents and reaction conditions to avoid over-alkylation and other side reactions.

Q2: Are there alternative routes to consider?

A2: Yes, an alternative could involve a Grignard reaction. For instance, reacting a suitable α-aminoketone precursor with a methyl Grignard reagent (CH₃MgBr) could form the tertiary alcohol. However, the synthesis and stability of the required α-aminoketone can be challenging. The proposed epoxide-based route generally uses more stable and readily available starting materials.

Q3: What safety precautions should I take?

A3: Isobutylene oxide is a flammable and volatile epoxide; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Dimethylamine is a corrosive and flammable gas, typically supplied as a solution. The use of a sealed reaction vessel for the epoxide ring-opening step is necessary due to the volatility of the reagents and the potential for elevated pressure. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Q4: How can I monitor the progress of these reactions?

A4: Thin-layer chromatography (TLC) can be challenging for these polar and basic compounds. However, with an appropriate solvent system (e.g., dichloromethane/methanol/ammonium hydroxide mixtures), it can be effective. Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the disappearance of starting materials and the appearance of intermediates and the final product. ¹H NMR spectroscopy can also be used to analyze aliquots of the reaction mixture to determine conversion.

Troubleshooting and Optimization Guide

This section is formatted as a series of questions and answers to directly address potential issues you might encounter.

Part 1: Issues in Step 1 - Epoxide Ring-Opening

Q1: The reaction to form 1-(dimethylamino)-2-methylpropan-2-ol is very slow or the conversion is low. What are the likely causes and solutions?

A1: Low reactivity in the ring-opening of isobutylene oxide with dimethylamine is a common issue. The reaction is an S_N2-type nucleophilic attack, and its rate is influenced by several factors.[1][2]

-

Causality: The nucleophilicity of dimethylamine, steric hindrance at the epoxide, and reaction temperature all play a role. At low temperatures, the reaction rate can be impractically slow.

-

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting low conversion in Step 1.

Q2: I'm observing a significant amount of a high molecular weight, viscous substance in my reaction mixture. What is it and how can I prevent its formation?

A2: This is likely due to the polymerization of isobutylene oxide. This can be initiated by either acid or base catalysis.

-

Causality: If the dimethylamine concentration is too low relative to the epoxide, or if there are acidic or basic impurities, the epoxide can react with itself to form polyethers.

-

Solutions:

-

Control Stoichiometry: Ensure a significant molar excess of dimethylamine is used. This increases the probability of the epoxide reacting with the desired nucleophile.

-

Slow Addition: If running the reaction at a higher temperature, consider adding the isobutylene oxide slowly to a solution of dimethylamine. This maintains a low instantaneous concentration of the epoxide, disfavoring polymerization.

-

Ensure Reagent Purity: Use freshly distilled isobutylene oxide and high-purity dimethylamine solution to avoid unwanted initiators.

-

Part 2: Issues in Step 2 - Reductive Amination

Q3: During the reductive amination step, I am forming a significant amount of a secondary amine byproduct. How can this be minimized?

A3: The formation of a secondary amine occurs when the newly formed primary amine acts as a nucleophile and reacts with another molecule of the aldehyde intermediate. This is a common problem in reductive aminations.[3]

-

Causality: The primary amine product can be more nucleophilic than ammonia, leading to a competitive reaction to form a secondary amine.

-

Solutions:

-

Use a Large Excess of Ammonia: Employing a large excess of ammonia (or an ammonium salt) shifts the equilibrium in favor of the primary amine formation. Running the reaction in liquid ammonia or a concentrated solution of ammonia in methanol is a common strategy.

-

Control Reaction Conditions: Lowering the reaction temperature can sometimes favor the initial reaction with ammonia over the subsequent reaction with the primary amine product.

-

Choice of Reducing Agent: Using a reducing agent that is more selective for the imine formed from ammonia, such as sodium cyanoborohydride (NaBH₃CN) at a controlled pH, can be beneficial.

-

| Parameter | Recommendation for High Primary Amine Selectivity | Rationale |

| Ammonia Concentration | >10 molar equivalents | Shifts equilibrium towards primary amine formation. |

| Temperature | 0-25 °C (if feasible) | Reduces the rate of the secondary amine formation side reaction. |

| Reducing Agent | Sodium cyanoborohydride | More selective for imine reduction over carbonyl reduction. |

Part 3: Purification Challenges

Q4: My final product, 1-amino-3-(dimethylamino)-2-methylpropan-2-ol, is difficult to purify. What are the best strategies?

A4: Amino alcohols are often water-soluble, polar, and can be difficult to purify using standard silica gel chromatography due to their basicity.

-

Causality: The multiple amine groups can lead to strong interactions with silica gel, resulting in poor separation and streaking on TLC plates. The polarity of the molecule can also make extraction from aqueous solutions challenging.

-

Purification Strategies:

-

Acid-Base Extraction: A classic and effective method. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash with a dilute acid (e.g., 1M HCl) to protonate the amines, moving the product into the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12 and extract the free amine back into an organic solvent.

-

Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.

-

Crystallization as a Salt: The product can be converted to a salt (e.g., hydrochloride or oxalate) by treating a solution of the purified base with the corresponding acid. These salts are often crystalline and can be purified by recrystallization. The free base can then be regenerated by treatment with a strong base.[4]

-

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(dimethylamino)-2-methylpropan-2-ol

-

To a high-pressure stainless-steel reactor, add an aqueous solution of dimethylamine (40%, 5.0 molar equivalents).

-

Cool the reactor to 0-5 °C in an ice bath.

-

Slowly add isobutylene oxide (1.0 molar equivalent) to the stirred dimethylamine solution.

-

Seal the reactor and heat to 60 °C for 12-18 hours. The pressure will increase during the reaction.

-

After cooling to room temperature, carefully vent the reactor.

-

Concentrate the reaction mixture under reduced pressure to remove excess dimethylamine and water.

-

The crude product can be purified by vacuum distillation.

Protocol 2: Reductive Amination to 1-amino-3-(dimethylamino)-2-methylpropan-2-ol (Illustrative)

This protocol assumes the availability of the 3-(dimethylamino)-2-hydroxy-2-methylpropanal intermediate.

-

Dissolve the aldehyde intermediate (1.0 molar equivalent) in methanol.

-

Add ammonium acetate (10 molar equivalents) to the solution and stir until dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve sodium cyanoborohydride (1.5 molar equivalents) in methanol.

-

Slowly add the sodium cyanoborohydride solution to the reaction mixture, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of 1M HCl until the gas evolution ceases.

-

Concentrate the mixture under reduced pressure.

-

Perform an acid-base workup as described in the purification section to isolate the final product.

References

- PrepChem. (n.d.). Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride.

- Royal Society of Chemistry. (n.d.). Ring-opening mechanism of epoxides with alcohol and tertiary amines.

- Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.

- American Chemical Society. (2001, May 2). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry.

- Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.

- ResearchGate. (n.d.). A reaction scheme for the catalytic amination of primary alcohols by ammonia.

- Chemistry Steps. (2023, December 21). Alcohols to Amines.

- Google Patents. (n.d.).

- MDPI. (2023, October 7).

- MDPI. (2020, December 4).

- Royal Society of Chemistry. (2023, November 22). A general and expedient amination of alcohols catalysed by a single-site (NN)Co(ii)-bidentate complex under solventless conditions.

- Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles.

- BOC Sciences. (n.d.). Amino Alcohol Synthesis Service.

- Thieme. (2007, December 18). Efficient Conversion of Alcohols into Primary Amines.

- Google Patents. (n.d.). Process of preparing n, n-dimethylamino alcohols.

- American Chemical Society. (2018, March 5). Catalysis in Flow: Nickel-Catalyzed Synthesis of Primary Amines from Alcohols and NH3. ACS Sustainable Chemistry & Engineering.

- ChemicalBook. (n.d.). 2-DIMETHYLAMINO-2-METHYL-1-PROPANOL synthesis.

- Google Patents. (n.d.).

- SciELO. (n.d.). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions.

- Merck Millipore. (n.d.). 1-(Dimethylamino)-2-propanol CAS 108-16-7.

- Organic Syntheses. (n.d.). 2,5-dimethyl-2,4-hexanediol.

- CSB and SJU Digital Commons. (2015, April 23). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method.

- Université de Lille. (n.d.).

- Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions.

- PubChem. (n.d.). 1-(Dimethylamino)-2-methylpropan-2-ol.

- LookChem. (n.d.). Cas 558-30-5,Isobutylene oxide.

- ChemicalBook. (n.d.). 1-AMINO-3-DIETHYLAMINO-2-PROPANOL synthesis.

- ChemicalBook. (n.d.). Isobutylene oxide synthesis.

- MDPI. (2023, May 9). Methyl 3,3-Bis[4-(dimethylamino)

- Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.

Sources

Technical Support Center: Purification of 1-amino-3-(dimethylamino)-2-methylpropan-2-ol

Welcome to the technical support guide for the purification of 1-amino-3-(dimethylamino)-2-methylpropan-2-ol. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. We will explore the unique challenges this molecule presents and offer practical, field-tested solutions to achieve high purity.

Section 1: Understanding the Challenge - Compound Properties & Common Impurities

Purification of 1-amino-3-(dimethylamino)-2-methylpropan-2-ol is non-trivial due to its specific structural features which dictate its physicochemical behavior.

Q1: What are the key structural features of 1-amino-3-(dimethylamino)-2-methylpropan-2-ol that influence purification?

A: The purification strategy is directly influenced by three key functional groups in the molecule:

-

A Primary Amine (-NH2): This is a basic and highly polar group, capable of hydrogen bonding.

-

A Tertiary Amine (-N(CH3)2): This is also a basic site, but with different steric hindrance and a slightly different pKa than the primary amine. The presence of two basic centers means the molecule can exist in multiple protonation states depending on the pH.

-

A Tertiary Alcohol (-OH): This group adds to the molecule's high polarity and is another site for hydrogen bonding, increasing its affinity for polar solvents and stationary phases.

This combination results in a highly polar, basic compound that is often challenging to separate from polar impurities and can interact strongly with standard purification media like silica gel.

Q2: What are the likely impurities from a typical synthesis and how do they affect purification?

A: Impurities are process-dependent, but common synthetic routes can introduce the following contaminants. Understanding these is critical for selecting an appropriate purification method.

| Impurity Type | Potential Source | Impact on Purification |

| Starting Materials | Incomplete reaction | May have significantly different polarity, but require efficient separation. |

| Regioisomers | Non-selective reactions (e.g., epoxide opening) | Often have very similar physical properties to the desired product, making separation by distillation or simple crystallization difficult. Chromatographic methods are typically required. |

| Over-alkylated Products | Side reactions with alkylating agents | Polarity may be similar; these can be challenging to resolve. |

| Solvents & Reagents | Trapped in the crude product | High-boiling point solvents can be difficult to remove under vacuum without causing product decomposition. Reagents like triethylamine, if used, must be thoroughly removed.[1][2] |

| Degradation Products | Thermal or pH instability during workup | Can introduce a range of new compounds that complicate the purification process. |

Section 2: Purification Strategy Selection Guide

Choosing the correct purification technique is the most critical step. The following decision tree provides a logical workflow for selecting a method based on the scale of your experiment and the nature of the impurities.

Caption: Workflow for selecting a purification method.

Section 3: Troubleshooting Guide - Column Chromatography

Column chromatography is often the most effective method for achieving high purity, but it is also the most complex to optimize for a diamino alcohol.

Q3: My compound is streaking badly on a standard silica gel column. Why is this happening and what can I do?

A: This is the most common issue encountered. The streaking (or tailing) is caused by strong acid-base interactions between the basic amine groups on your product and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2] This leads to poor separation, low recovery, and broad peaks.

Solutions:

-

Mobile Phase Modification: Add a small amount of a competing base to your mobile phase to neutralize the acidic sites on the silica.[1]

-